REACTION_CXSMILES
|
[H-].[Na+].[C:3]1([CH2:9][CH2:10][OH:11])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Cl[CH2:13][C:14]([OH:16])=[O:15]>CN(C=O)C>[CH2:10]([O:11][CH2:13][C:14]([OH:16])=[O:15])[CH2:9][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1|
|
Name
|
|
Quantity
|
6.87 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
5.88 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
8.12 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
WAIT
|
Details
|
carefully (exothermic), and the mixture was kept for 1 h at 60° C
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The mixture was poured on ice
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Type
|
EXTRACTION
|
Details
|
extracted twice with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ethyl acetate
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CC1=CC=CC=C1)OCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |